Cephacetrile ethanolamine salt

CAS No.: 84803-50-9

Cat. No.: VC17119816

Molecular Formula: C15H20N4O7S

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84803-50-9 |

|---|---|

| Molecular Formula | C15H20N4O7S |

| Molecular Weight | 400.4 g/mol |

| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2-aminoethanol |

| Standard InChI | InChI=1S/C13H13N3O6S.C2H7NO/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;3-1-2-4/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);4H,1-3H2/t9-,12-;/m1./s1 |

| Standard InChI Key | FIUKYWZKCONOFR-WYUVZMMLSA-N |

| Isomeric SMILES | CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |

| Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Nomenclature

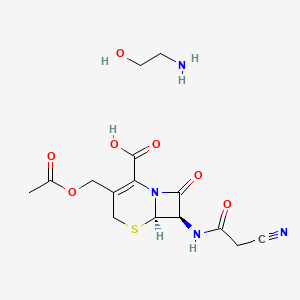

Cephacetrile ethanolamine salt (CAS 84803-50-9) is a 1:1 stoichiometric complex formed between cephacetrile and 2-aminoethanol. The parent compound, cephacetrile (CID 91562), is a first-generation cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring, substituted with an acetoxymethyl group at position 3 and a cyanoacetamido moiety at position 7 . The ethanolamine counterion enhances aqueous solubility, making the salt form preferable for parenteral administration.

The IUPAC name is designated as:

(6R,7R)-3-(Acetoxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, compound with 2-aminoethanol (1:1) .

Structural and Physicochemical Properties

The molecular formula of the compound is C₁₅H₂₀N₄O₇S, with a molecular weight of 400.4 g/mol . Key structural features include:

-

β-Lactam Core: Essential for binding penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis.

-

Acetoxymethyl Group: Enhances stability against esterase-mediated hydrolysis.

-

Cyanoacetamido Side Chain: Contributes to broader-spectrum activity compared to earlier cephalosporins.

The 3D conformation, resolved via PubChem’s computational models, reveals a bicyclic system with axial orientation of the cyanoacetamido group, optimizing interactions with bacterial transpeptidases .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₄O₇S |

| Molecular Weight | 400.4 g/mol |

| CAS Registry Number | 84803-50-9 |

| Solubility | >50 mg/mL in aqueous ethanolamine |

| Stability | Stable at pH 6–8; degrades in acidic conditions |

Spectroscopic and Chromatographic Data

-

SMILES Notation:

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N. -

UV-Vis Absorption: λₘₐₓ at 260 nm (attributed to the conjugated β-lactam-cyanoacetamido system).

Synthesis and Manufacturing

Production Methodology

Cephacetrile ethanolamine salt is synthesized via a two-step process:

-

Fermentation: Streptomyces clavuligerus cultures produce 7-aminocephalosporanic acid (7-ACA), which is subsequently derivatized with cyanoacetyl chloride to form cephacetrile.

-

Salt Formation: Cephacetrile is reacted with 2-aminoethanol in a polar aprotic solvent (e.g., dimethylformamide), yielding the ethanolamine salt with >95% purity after recrystallization .

Quality Control Parameters

-

HPLC Purity: ≥98% (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

-

Residual Solvents: <0.1% dimethylformamide (ICH Q3C guidelines).

Mechanism of Action and Pharmacodynamics

Target Engagement

Cephacetrile inhibits bacterial cell wall synthesis by covalently binding to PBPs, particularly PBP 1A/1B and PBP 3 in Escherichia coli and Staphylococcus aureus. This interaction disrupts peptidoglycan cross-linking, leading to osmotic lysis .

Spectrum of Activity

-

Gram-Positive Bacteria: MIC₉₀ values range from 0.5–2 μg/mL for S. aureus (methicillin-sensitive strains) and Streptococcus pyogenes.

-

Gram-Negative Bacteria: Limited activity against E. coli (MIC₉₀ = 16 μg/mL) and Klebsiella pneumoniae (MIC₉₀ = 32 μg/mL) .

Table 2: In Vitro Susceptibility Data

| Organism | MIC₉₀ (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Streptococcus pneumoniae | 0.5 |

| Escherichia coli | 16.0 |

| Bacteroides fragilis | >64 |

Pharmacokinetics and Clinical Applications

Absorption and Distribution

-

Bioavailability: 90–95% following intramuscular injection (peak serum concentration: 25 μg/mL at 1 hour).

-

Protein Binding: 65–70%, primarily to albumin.

-

Tissue Penetration: Achieves therapeutic concentrations in bone, synovial fluid, and soft tissues .

Metabolism and Excretion

-

Hepatic Metabolism: <10% via non-enzymatic degradation of the β-lactam ring.

-

Renal Excretion: 85% unchanged in urine within 24 hours (creatinine clearance-dependent).

Resistance Mechanisms and Stability

β-Lactamase-Mediated Hydrolysis

Bacteroides fragilis strains producing metallo-β-lactamases (e.g., IMP-1) hydrolyze cephacetrile’s β-lactam ring, conferring resistance (MIC >64 μg/mL) . These zinc-dependent enzymes cleave the C–N bond of the β-lactam, rendering the antibiotic inactive.

Target Modification

Mutations in pbp4 genes reduce cephacetrile’s affinity for PBPs in Enterococcus faecium, elevating MICs by 8–16-fold .

Clinical and Veterinary Use

Human Medicine

-

Indications: Skin/soft tissue infections, streptococcal pharyngitis (off-label).

-

Dosage: 1–2 g intramuscularly every 6–8 hours.

Veterinary Applications

-

Livestock: Mastitis in dairy cattle (single 500 mg intramammary infusion).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume